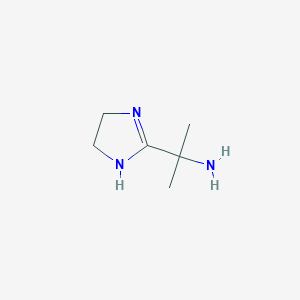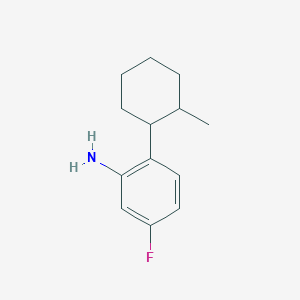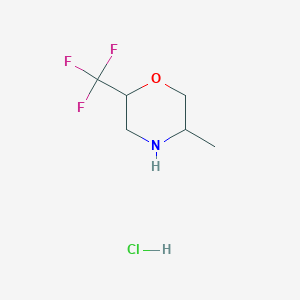
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H10F3NO·HCl. It is a morpholine derivative, characterized by the presence of a trifluoromethyl group and a methyl group attached to the morpholine ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)morpholine hydrochloride typically involves the reaction of 5-methyl-2-(trifluoromethyl)morpholine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl and methyl groups on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)morpholine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl and methyl groups play a crucial role in modulating the compound’s activity. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride
- 2-(Trifluoromethyl)morpholine hydrochloride
- 5-Methyl-2-(trifluoromethyl)morpholine
Uniqueness
5-Methyl-2-(trifluoromethyl)morpholine hydrochloride is unique due to the specific arrangement of the trifluoromethyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H11ClF3NO |
|---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
5-methyl-2-(trifluoromethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c1-4-3-11-5(2-10-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H |
InChI Key |
LYSZXKSUXIEGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(CN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)
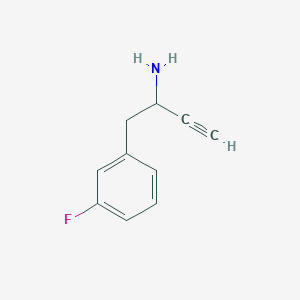
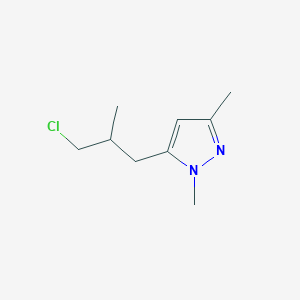

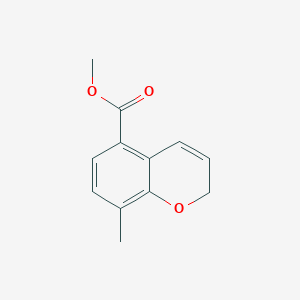
![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)

